molecular formula C8H15NO4 B13695481 (Boc-amino)methyl Acetate

(Boc-amino)methyl Acetate

Cat. No.: B13695481
M. Wt: 189.21 g/mol
InChI Key: XPQGLWNLNDCAFQ-UHFFFAOYSA-N
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Description

(Boc-amino)methyl Acetate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a methyl acetate moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Boc-amino)methyl Acetate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions. For example, the amine can be added to a mixture of Boc2O and DMAP in acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(Boc-amino)methyl Acetate undergoes various chemical reactions, including:

    Oxidation: The Boc group is stable under oxidative conditions, but the methyl acetate moiety can be oxidized to form corresponding acids or esters.

    Reduction: The Boc group can be removed under reductive conditions using reagents like zinc in hydrochloric acid or lithium aluminum hydride.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group remains intact while other functional groups are introduced.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include Boc-protected amines, deprotected amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Boc-amino)methyl Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Boc-amino)methyl Acetate involves the protection of the amino group by the Boc moiety. The Boc group is introduced by the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate. The intermediate then undergoes elimination to form the Boc-protected amine. Deprotection involves protonation of the carbamate oxygen, followed by loss of the tert-butyl cation and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

    Carbobenzoxy (Cbz) protected amines: These compounds use the carbobenzoxy group for amine protection and are stable under hydrogenolysis conditions.

    Fluorenylmethyloxycarbonyl (Fmoc) protected amines: These compounds use the Fmoc group for amine protection and are stable under basic conditions.

Uniqueness

(Boc-amino)methyl Acetate is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. The Boc group can be selectively removed under mild acidic conditions, providing an advantage over other protecting groups that require harsher conditions for deprotection .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino]methyl acetate

InChI

InChI=1S/C8H15NO4/c1-6(10)12-5-9-7(11)13-8(2,3)4/h5H2,1-4H3,(H,9,11)

InChI Key

XPQGLWNLNDCAFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCNC(=O)OC(C)(C)C

Origin of Product

United States

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